molecular formula C5H8O2 B8032336 3,6-dihydro-2H-pyran-4-ol

3,6-dihydro-2H-pyran-4-ol

Cat. No.: B8032336
M. Wt: 100.12 g/mol
InChI Key: BEHDGYDRHXCXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydro-2H-pyran-4-ol is a heterocyclic organic compound with the molecular formula C5H8O2 It features a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydropyran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,6-dihydro-2H-pyran-4-one.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of various substituted pyran derivatives depending on the reagent used.

Scientific Research Applications

3,6-Dihydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Uniqueness: 3,6-Dihydro-2H-pyran-4-ol is unique due to its specific structural features, such as the hydroxyl group at the fourth position, which imparts distinct reactivity and functional versatility. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

3,6-Dihydro-2H-pyran-4-ol is a cyclic ether that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a six-membered ring with a hydroxyl group at the 4-position. It can be synthesized through various methods, including:

  • Base-catalyzed cyclization of appropriate precursors.
  • Reaction with dimethylsilyl chloride , which yields derivatives useful in further biological applications.

Anticancer Properties

One of the most significant areas of research for this compound is its role as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This pathway is crucial for cell growth and proliferation, making it a prime target in cancer therapy. Studies have shown that derivatives of 3,6-dihydro-2H-pyran can selectively suppress mTOR biomarkers in vivo, demonstrating potential efficacy in tumor models .

CompoundActivityMechanismReference
3,6-Dihydro-2H-pyran derivativesmTOR inhibitionATP competitive
This compoundCytotoxicity against cancer cellsInduction of apoptosis

Antiviral Activity

Research has indicated that certain derivatives of 3,6-dihydro-2H-pyran exhibit antiviral properties. For example, compounds derived from this structure have been tested against influenza viruses, showing promise in inhibiting viral replication via interference with viral polymerase activity .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Pathways : By acting as an ATP competitor, it disrupts critical signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death .
  • Antiviral Mechanisms : The compound may interfere with viral RNA synthesis and processing by inhibiting viral polymerases .

Case Studies

  • mTOR Inhibition Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 3,6-dihydro-2H-pyran derivatives as mTOR inhibitors. The research highlighted their selectivity and potency in preclinical tumor models .
  • Antiviral Efficacy : In another study focusing on influenza virus, derivatives were shown to significantly reduce viral load in infected cells compared to controls. The study provided insights into structure-activity relationships that enhance antiviral efficacy .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,6H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHDGYDRHXCXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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